3-Amino-4-cyanopyridine
Overview
Description
3-Amino-4-cyanopyridine is an organic compound with the molecular formula C6H5N3. It is a derivative of pyridine, characterized by the presence of an amino group at the third position and a cyano group at the fourth position on the pyridine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
3-Amino-4-cyanopyridine has been found to be a modulator of the protein Survivin . Survivin is a member of the inhibitor of apoptosis (IAP) family and is overexpressed in many types of cancer cells, contributing to treatment resistance and increased aggressiveness .
Mode of Action
The compound interacts with Survivin, leading to its degradation . This degradation is proteasome-dependent and results in a decrease in the expression of Survivin and other IAP family proteins, such as Livin, XIAP, and C-IAP1 . This interaction disrupts the normal function of these proteins, which play key roles in inhibiting apoptosis (programmed cell death) and promoting cell proliferation .
Biochemical Pathways
The action of this compound primarily affects the apoptosis pathway. By reducing the levels of Survivin and other IAP proteins, the compound removes the inhibition on apoptosis, allowing for the programmed death of cancer cells . This can lead to a reduction in tumor size and potentially slow the progression of the disease .
Pharmacokinetics
The compound’s solubility and lipophilicity, which can impact its absorption, distribution, metabolism, and excretion (adme), have been calculated . The compound is considered to be very soluble, with a log S (ESOL) of -1.32 and a log S (Ali) of -1.27 . Its lipophilicity, as measured by log Po/w (iLOGP), is 0.83 . These properties suggest that the compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The primary result of the action of this compound is the induction of apoptosis in cancer cells . This is evidenced by an increase in early and late apoptotic cells, as well as an increase in the percentage of necrosis . The compound has shown promising cytotoxicity against various cancer cell lines, including prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2) .
Action Environment
The action of this compound can be influenced by various environmental factors. Additionally, dust formation should be avoided, and adequate ventilation should be ensured when handling the compound
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Amino-4-cyanopyridine are not fully understood yet. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
Some studies suggest that this compound may have cytotoxic activity against certain cancer cell lines . It is also suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound should be stored in a dark place, under an inert atmosphere, at 2-8°C to maintain its stability .
Dosage Effects in Animal Models
Some studies suggest that this compound may have beneficial effects on wound healing in rats .
Metabolic Pathways
It is suggested that this compound may be involved in various biochemical reactions, potentially interacting with enzymes or cofactors .
Transport and Distribution
It is suggested that this compound may interact with various transporters or binding proteins .
Subcellular Localization
It is suggested that this compound may be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-4-cyanopyridine can be synthesized through several methods. One common approach involves the reaction of 3-aminopyridine with cyanogen bromide under basic conditions. Another method includes the cyclization of appropriate precursors in the presence of catalysts .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of magnetically recoverable catalysts. These catalysts facilitate the reaction and can be easily separated from the reaction medium using an external magnet, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-cyanopyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the cyano group to an amino group.
Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of various functionalized pyridines
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under suitable conditions
Major Products Formed: The major products formed from these reactions include various substituted pyridines, which can have significant biological and chemical properties .
Scientific Research Applications
3-Amino-4-cyanopyridine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and functionalized pyridines.
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: This compound has shown potential in the development of anticancer agents, antimicrobial agents, and other therapeutic drugs
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
3-Cyanopyridine: Similar in structure but lacks the amino group.
2-Amino-3-cyanopyridine: Similar but with the amino group at the second position.
4-Amino-3-cyanopyridine: Similar but with the amino group at the fourth position
Uniqueness: 3-Amino-4-cyanopyridine is unique due to the specific positioning of the amino and cyano groups, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various applications .
Properties
IUPAC Name |
3-aminopyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZNQSQPDQLHPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443301 | |
Record name | 3-Amino-4-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78790-79-1 | |
Record name | 3-Amino-4-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Aminoisonicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does 3-Amino-4-cyanopyridine play in the synthesis of the molecular spin switches described in the research paper?
A1: this compound serves as a starting material in the multi-step synthesis of the azopyridine ligands that are crucial for the spin switching functionality of the Ni(II)-porphyrin complexes []. Specifically, it is reacted with 1-bromo-3-nitrosobenzene under basic conditions (Baeyer–Mills reaction) to yield 3-(3-bromophenylazo)-4-cyanopyridine []. This compound then undergoes further modifications to introduce various substituents at the 4-position of the pyridine ring, ultimately leading to a library of azopyridine ligands with different electronic properties []. These ligands are designed to coordinate to the central Ni(II) ion of the porphyrin in a photoswitchable manner, inducing a change in the spin state of the nickel ion [].
Q2: How does the choice of substituents on the pyridine ring of the azopyridine ligands affect the spin switching efficiency of the Ni(II)-porphyrin complexes?
A2: The research demonstrates that the spin switching efficiency of the Ni(II)-porphyrin complexes is sensitive to the electronic properties of the substituents at the 4-position of the pyridine ring in the azopyridine ligands []. Electron-donating substituents, such as methoxy groups, generally enhance the coordination strength of the ligand to the nickel ion, leading to a higher conversion rate to the high-spin state []. On the other hand, electron-withdrawing substituents like carboxylic acids may have a weaker coordinating ability, potentially impacting the switching efficiency []. The study explores the effects of various substituents, including thiols, disulfides, thioethers, and carboxylic acids, on the spin switching behavior [].
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